molecular formula C7H12N4O2 B2682870 1-Butyl-4-nitro-1H-pyrazol-5-amine CAS No. 1250346-92-9

1-Butyl-4-nitro-1H-pyrazol-5-amine

Cat. No. B2682870
CAS RN: 1250346-92-9
M. Wt: 184.199
InChI Key: WPSMZKFKBPPYIM-UHFFFAOYSA-N
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Description

1-Butyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of pyrazole derivatives and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-Butyl-4-nitro-1H-pyrazol-5-amine is not fully understood. However, it has been proposed that the compound works by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-Butyl-4-nitro-1H-pyrazol-5-amine has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits potent analgesic activity, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Butyl-4-nitro-1H-pyrazol-5-amine in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are a number of future directions for the study of 1-Butyl-4-nitro-1H-pyrazol-5-amine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the study of the mechanism of action of this compound to better understand its effects on the body. Additionally, further studies are needed to determine the safety and toxicity of this compound for use in humans.

Synthesis Methods

The synthesis of 1-Butyl-4-nitro-1H-pyrazol-5-amine has been achieved through various methods. One of the most common methods involves the reaction of 4-nitro-1H-pyrazole-5-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces the desired product in good yields.

Scientific Research Applications

1-Butyl-4-nitro-1H-pyrazol-5-amine has been widely studied for its potential applications in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-butyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-2-3-4-10-7(8)6(5-9-10)11(12)13/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSMZKFKBPPYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-nitro-1H-pyrazol-5-amine

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